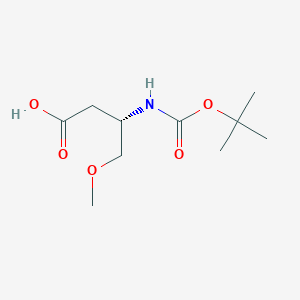
(S)-3-((Tert-butoxycarbonyl)amino)-4-methoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((Tert-butoxycarbonyl)amino)-4-methoxybutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methoxy group on a butanoic acid backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Tert-butoxycarbonyl)amino)-4-methoxybutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purities .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((Tert-butoxycarbonyl)amino)-4-methoxybutanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-3-((Tert-butoxycarbonyl)amino)-4-methoxybutanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-3-((Tert-butoxycarbonyl)amino)-4-methoxybutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Amino-4-methoxybutanoic acid: Lacks the Boc protective group.
(S)-3-((Benzyloxycarbonyl)amino)-4-methoxybutanoic acid: Uses a benzyloxycarbonyl (Cbz) protective group instead of Boc.
(S)-3-((Methoxycarbonyl)amino)-4-methoxybutanoic acid: Uses a methoxycarbonyl protective group.
Uniqueness
(S)-3-((Tert-butoxycarbonyl)amino)-4-methoxybutanoic acid is unique due to its Boc protective group, which offers greater stability and ease of removal compared to other protective groups like Cbz or methoxycarbonyl. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are crucial .
Eigenschaften
Molekularformel |
C10H19NO5 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-15-4)5-8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
YZMMETUEZIENTO-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)COC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



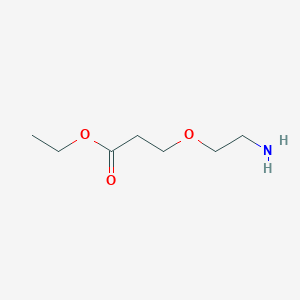
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid](/img/structure/B13514362.png)

![4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride](/img/structure/B13514372.png)
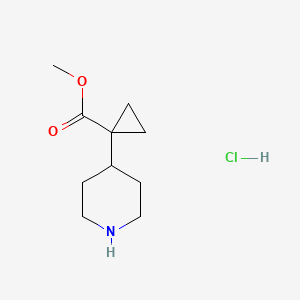
![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
![7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B13514419.png)
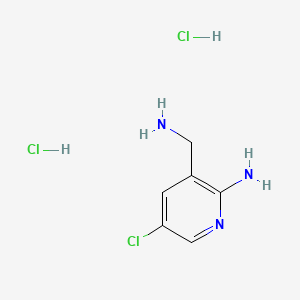

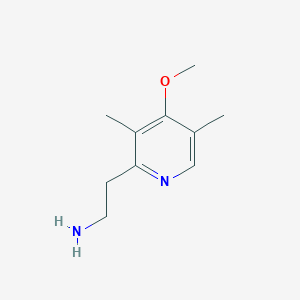
![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)
